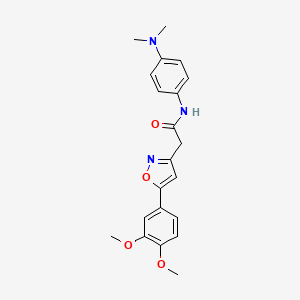

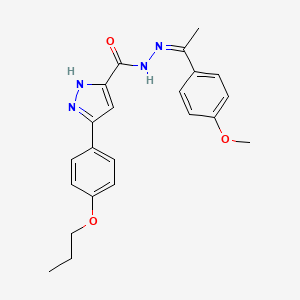

![molecular formula C17H13NO3 B2642121 (E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one CAS No. 941598-93-2](/img/structure/B2642121.png)

(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one” is a chemical compound with the molecular formula C17H13NO3 and a molecular weight of 279.295. It is a derivative of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one .

Synthesis Analysis

The synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives, which includes “(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one”, has been achieved through an efficient and mild one-pot convergent synthesis protocol. This involves the Mitsunobu reaction and sequential cyclization . Another method involves the reaction of secondary amides with adipoyl chloride and pimeloyl chloride, catalyzed by iridium .

Scientific Research Applications

Bioactivity and Ecological Role of Benzoxazinones

Compounds with the 1,4-benzoxazin-3(4H)-one structure, similar to the compound , have been extensively studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. Benzoxazinones, including derivatives, have been considered for natural herbicide models due to their bioactivity. The degradation of these compounds also plays a crucial role in the ecological behavior of benzoxazinone-producing plants, suggesting a defense mechanism against pests and diseases. Analytical methodologies and bioassay techniques have advanced, providing a deeper understanding of these compounds' ecological and phytotoxic effects (Macias et al., 2009).

Photoinitiators for Polymerization

A derivative of benzoxazinone, specifically designed for photopolymerization under LED irradiation, showcases the compound's versatility in material science. This application highlights the potential of benzoxazinone derivatives as photoinitiators for free radical photopolymerization, offering efficiency and versatility under various light sources, including near UV or visible LED. The efficiency of these systems, even under air, surpasses some well-known commercial photoinitiators, marking a significant advance in photopolymerization technology (Jing Zhang et al., 2014).

Antimicrobial Activities

The exploration of benzoxazin-3(4H)-one derivatives for antimicrobial activities has been a significant area of interest. For instance, benzo[b][1,4]oxazin-3(4H)-ones synthesized via Smiles rearrangement demonstrated potency against both Gram-positive and Gram-negative bacteria. The fluorine-substituted derivatives in particular showed enhanced antimicrobial properties, offering a promising direction for designing new antimicrobial agents (Liang Fang et al., 2011).

Material Science and Polymer Chemistry

Benzoxazine monomers with methacrylate functionality represent a novel approach in material science, where these monomers can be copolymerized to form thermally curable polymers. This opens new avenues for the development of materials with specific properties tailored through copolymerization, showcasing the compound's utility beyond its biological activity (B. Koz et al., 2011).

Mechanism of Action

Target of action

The compound belongs to the class of stilbenes and oxazines . Stilbenes are known to interact with a variety of molecular targets, including enzymes and receptors, and have been studied for their potential anticancer and neurological effects . Oxazines are fundamental heterocyclic compounds that exist in many bioactive or therapeutic agents .

Mode of action

Stilbenes generally exert their effects through interactions with various molecular targets, leading to changes in cellular signaling pathways . Oxazines, on the other hand, are known to exist in solution entirely as the 4H-isomer .

Biochemical pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Stilbenes and oxazines are known to be involved in a variety of biochemical processes due to their wide range of biological activities .

Result of action

Stilbenes and oxazines are known to have a variety of biological effects, including potential anticancer and neurological effects .

properties

IUPAC Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-20-13-9-6-12(7-10-13)8-11-16-18-15-5-3-2-4-14(15)17(19)21-16/h2-11H,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOYDHVGHWQFOE-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2642039.png)

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoate](/img/structure/B2642040.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2642042.png)

![3-{[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N-(4-methylcyclohexyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2642047.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2642051.png)

![N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2642053.png)

![N-[2-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-6-methylphenyl]prop-2-enamide](/img/structure/B2642058.png)

![1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone](/img/structure/B2642059.png)